Novel Synthesis Routes for C23H18ClF3N4O4: A Technical Guide
Novel Synthesis Routes for C23H18ClF3N4O4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterocyclic compound C23H18ClF3N4O4 represents a novel molecular scaffold with significant potential in agrochemical and pharmaceutical research. Its unique combination of a chlorophenyl-substituted isoxazoline, a trifluoromethyl-substituted pyrazole, and a central piperidinyl-thiazole core suggests a possible mode of action as an oxysterol-binding protein (OSBP) inhibitor, a target of significant interest for the development of new fungicides. This technical guide outlines a plausible multi-step synthesis for this compound, provides detailed experimental protocols, and discusses its likely biological mechanism of action. The synthesis is presented as a convergent approach, involving the preparation of key heterocyclic intermediates followed by their strategic coupling.
Proposed Structure
The proposed structure for the target compound C23H18ClF3N4O4 is 1-((4-(4-(5-(3-chlorophenyl)-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)carbonyl)-3-(trifluoromethyl)-1H-pyrazole .
Retrosynthetic Analysis
A convergent retrosynthetic strategy is proposed. The target molecule can be disconnected at the amide bond, leading to two key intermediates: 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and a piperidinyl-thiazole-isoxazoline core. The latter can be further disconnected into a 2-(piperidin-4-yl)thiazole fragment and a 3-chloro-styrene oxide precursor for the isoxazoline ring.
Synthetic Pathway
A multi-step synthetic pathway is detailed below, beginning with the synthesis of the key heterocyclic intermediates.
Caption: Convergent synthetic pathway for C23H18ClF3N4O4.
Experimental Protocols
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Intermediate B5)
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Reaction: A solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in ethanol is treated with hydrazine hydrate (1.1 eq) at room temperature. The mixture is then heated to reflux for 4 hours.
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Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
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Hydrolysis: The crude ester is dissolved in a mixture of THF and water, and lithium hydroxide (2.0 eq) is added. The reaction is stirred at room temperature overnight.
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Purification: The reaction mixture is acidified with 1M HCl, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a white solid.
Step 2: Synthesis of 2-(piperidin-4-yl)thiazole (Intermediate C7)
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Thionation: To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in toluene, Lawesson's reagent (0.5 eq) is added, and the mixture is heated to 80°C for 3 hours.
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Work-up: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give tert-butyl 4-(thiocarbonyl)piperidine-1-carboxylate.
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Hantzsch Thiazole Synthesis: The thioamide (1.0 eq) is dissolved in ethanol, and 2-bromoacetaldehyde (1.1 eq) is added. The mixture is refluxed for 6 hours.
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Work-up: The solvent is evaporated, and the residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated.
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Deprotection: The crude product is dissolved in dichloromethane, and trifluoroacetic acid (5.0 eq) is added dropwise at 0°C. The reaction is stirred at room temperature for 2 hours.
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Purification: The solvent is removed under reduced pressure, and the residue is basified with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried and concentrated to yield 2-(piperidin-4-yl)thiazole.
Step 3: Synthesis of 5-(3-chlorophenyl)-4,5-dihydroisoxazole-3-carbaldehyde (Intermediate A6)
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Grignard Reaction: A solution of 3-chloroacetophenone (1.0 eq) in dry THF is added dropwise to a solution of vinylmagnesium bromide (1.2 eq) in THF at 0°C. The reaction is stirred for 2 hours at room temperature.
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Work-up: The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried and concentrated to give 1-(3-chlorophenyl)prop-2-en-1-ol.
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Oxidation and Oximation: The alcohol is oxidized using an appropriate oxidizing agent (e.g., PCC) to the corresponding enone, which is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.
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Cyclization: The oxime is treated with N-chlorosuccinimide in DMF to induce cyclization to the isoxazoline ring.
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Purification: The crude product is purified by column chromatography to afford 5-(3-chlorophenyl)-4,5-dihydroisoxazole-3-carbaldehyde.
Step 4: Final Assembly of C23H18ClF3N4O4
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Reductive Amination: A solution of 5-(3-chlorophenyl)-4,5-dihydroisoxazole-3-carbaldehyde (1.0 eq) and 2-(piperidin-4-yl)thiazole (1.0 eq) in methanol is stirred for 1 hour. Sodium cyanoborohydride (1.5 eq) is then added portion-wise.
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Work-up: The reaction is stirred overnight, quenched with water, and the methanol is removed. The aqueous layer is extracted with ethyl acetate, and the organic layer is dried and concentrated.
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Amide Coupling: The crude amine is dissolved in DMF, and 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) are added. The mixture is stirred at room temperature for 24 hours.
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Purification: The reaction mixture is poured into water, and the precipitate is collected by filtration. The crude product is purified by column chromatography to yield the final compound, C23H18ClF3N4O4.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Product | Molar Mass ( g/mol ) | Assumed Yield (%) |
| 1 | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | Hydrazine hydrate | 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 194.09 | 75 |
| 2 | tert-butyl 4-formylpiperidine-1-carboxylate | 2-bromoacetaldehyde | 2-(piperidin-4-yl)thiazole | 168.26 | 50 |
| 3 | 3-Chloroacetophenone | Vinylmagnesium bromide | 5-(3-chlorophenyl)-4,5-dihydroisoxazole-3-carbaldehyde | 223.64 | 60 |
| 4 | Intermediate A6-C7 Adduct | Intermediate B5 | C23H18ClF3N4O4 | 518.87 | 65 |
Biological Activity and Signaling Pathway
The structural similarity of C23H18ClF3N4O4 to fungicides like oxathiapiprolin suggests that it likely acts as an inhibitor of oxysterol-binding protein (OSBP). OSBPs are lipid transfer proteins that are crucial for sterol homeostasis and membrane trafficking in eukaryotic cells.
Caption: Proposed mechanism of OSBP inhibition by C23H18ClF3N4O4.
In fungi, inhibition of OSBP disrupts the transport of lipids between the endoplasmic reticulum and the Golgi apparatus. This leads to a breakdown in membrane integrity, impaired vesicular transport, and ultimately, the cessation of fungal growth. The high efficacy of OSBP inhibitors stems from their novel mode of action, which can overcome resistance to other classes of fungicides.
Conclusion
This technical guide provides a comprehensive overview of a potential synthetic route to the novel heterocyclic compound C23H18ClF3N4O4. The convergent approach allows for the efficient assembly of the complex molecular architecture from readily accessible starting materials. The detailed experimental protocols and the proposed mechanism of action offer a solid foundation for researchers and drug development professionals interested in exploring this and related chemical spaces for the discovery of new bioactive molecules. Further optimization of the reaction conditions and in-depth biological evaluation are warranted to fully elucidate the potential of this compound.
